[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine
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Overview
Description
[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine is an organic compound that features two bromothiophene groups attached to a central amine. This compound is of interest due to its unique structure, which combines the properties of bromine and thiophene, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine typically involves the reaction of bromothiophene derivatives with amines under controlled conditions. One common method is the nucleophilic substitution reaction where bromothiophene is reacted with a suitable amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of thiophene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiophene derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds.
Scientific Research Applications
[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which [(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine can be compared with other similar compounds such as:
(4-Bromothiophen-2-yl)methylamine: This compound has a similar structure but with a methyl group instead of a second bromothiophene group.
(5-Bromothiophen-2-yl)methylamine: Similar to the previous compound but with the bromine atom at the 5-position of the thiophene ring.
[(4-Methylphenyl)methyl][(5-bromothiophen-2-yl)methyl]amine: This compound features a methylphenyl group instead of one of the bromothiophene groups.
The uniqueness of this compound lies in its dual bromothiophene structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H9Br2NS2 |
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Molecular Weight |
367.1 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)-N-[(4-bromothiophen-2-yl)methyl]methanamine |
InChI |
InChI=1S/C10H9Br2NS2/c11-7-3-9(14-6-7)5-13-4-8-1-2-10(12)15-8/h1-3,6,13H,4-5H2 |
InChI Key |
UHWVOYLSSMJSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)CNCC2=CC(=CS2)Br |
Origin of Product |
United States |
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